BenchChemオンラインストアへようこそ!

4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine

Physicochemical profiling Basicity modulation Drug design

4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine (CAS 1315593-08-8) is a chiral, gem‑difluorinated piperidine‑pyrrolidine hybrid building block with the molecular formula C10H16F2N2O and a molecular weight of 218.24 g/mol. It features a 4,4‑difluoropiperidine amide core coupled to an (S)‑configured pyrrolidine‑3‑carbonyl moiety.

Molecular Formula C10H16F2N2O
Molecular Weight 218.24 g/mol
CAS No. 1315593-08-8
Cat. No. B1415252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine
CAS1315593-08-8
Molecular FormulaC10H16F2N2O
Molecular Weight218.24 g/mol
Structural Identifiers
SMILESC1CNCC1C(=O)N2CCC(CC2)(F)F
InChIInChI=1S/C10H16F2N2O/c11-10(12)2-5-14(6-3-10)9(15)8-1-4-13-7-8/h8,13H,1-7H2/t8-/m0/s1
InChIKeyJHHXFOUVVJOJEZ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine (CAS 1315593-08-8): Chiral Fluorinated Building Block for Medicinal Chemistry


4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine (CAS 1315593-08-8) is a chiral, gem‑difluorinated piperidine‑pyrrolidine hybrid building block with the molecular formula C10H16F2N2O and a molecular weight of 218.24 g/mol . It features a 4,4‑difluoropiperidine amide core coupled to an (S)‑configured pyrrolidine‑3‑carbonyl moiety. The gem‑difluoro substitution at the piperidine 4‑position markedly alters the physicochemical profile—reducing basicity by approximately 3.1 pKa units and increasing lipophilicity—relative to the non‑fluorinated analog [1]. This compound is supplied as a research‑grade intermediate with a typical purity of ≥95% and is primarily employed in fragment‑based drug discovery, PROTAC linker synthesis, and the construction of CNS‑penetrant chemical probes .

Why 4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine Cannot Be Replaced by Non‑Fluorinated or Racemic Analogs


The 4,4‑difluoropiperidine motif is not a simple bioisostere of piperidine; the two fluorine atoms impose a substantially different electronic, conformational, and metabolic profile that cannot be replicated by non‑fluorinated or mono‑fluorinated analogs [1]. Specifically, the gem‑difluoro group lowers the piperidine nitrogen pKa from ~11.2 to ~8.0–8.2, shifting the protonation state at physiological pH and altering target engagement, permeability, and off‑target promiscuity [1]. Simultaneously, the (S)‑stereochemistry at the pyrrolidine‑3‑carbonyl position introduces a defined three‑dimensional vector that is critical for chiral recognition in biological systems; substitution with the racemate or the (R)‑enantiomer can lead to divergent target binding and pharmacokinetic outcomes [2]. These orthogonal differentiators mean that procurement of the exact stereoisomer with the gem‑difluoro substituent is essential for reproducible SAR studies and lead optimization.

Quantitative Differentiation Evidence for 4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine Versus Closest Analogs


pKa Reduction: 4,4-Difluoropiperidine vs. Piperidine Basicity

The gem‑difluoro substitution in the piperidine ring of 4,4‑difluoro‑1‑[(3S)‑pyrrolidine‑3‑carbonyl]piperidine lowers the basicity of the piperidine nitrogen by approximately 3.1 pKa units relative to unsubstituted piperidine [1]. This shift moves the conjugate acid pKa from ~11.2 (piperidine) to ~8.0–8.2 (4,4‑difluoropiperidine), meaning the target compound is predominantly unprotonated at physiological pH 7.4, whereas the non‑fluorinated analog would be >99% protonated [1]. The magnitude of the shift (ΔpKa = 3.14–3.15) has been experimentally confirmed by potentiometric titration and is consistent across multiple 4,4‑difluoropiperidine derivatives [1].

Physicochemical profiling Basicity modulation Drug design

Lipophilicity Increase Driven by Gem‑Difluoro Substitution

Introduction of the gem‑difluoro group at the piperidine 4‑position increases the calculated partition coefficient (clogP) by approximately 0.9 log units compared with the non‑fluorinated piperidine analog [1]. While the exact LogP of 4,4‑difluoro‑1‑[(3S)‑pyrrolidine‑3‑carbonyl]piperidine has not been reported in peer‑reviewed literature, predicted values based on the 4,4‑difluoropiperidine fragment indicate a LogP of ~1.2 versus ~0.3 for the parent piperidine scaffold . This lipophilicity enhancement can improve passive membrane permeability and CNS penetration potential, a feature exploited in orexin‑1 receptor antagonist programs where the 4,4‑difluoropiperidine core contributed to >625‑fold functional selectivity [2].

Lipophilicity LogP Drug‑likeness

Metabolic Stability: 4,4‑Difluoropiperidine Blockade of Oxidative Metabolism

The gem‑difluoro group at the piperidine 4‑position blocks a primary site of cytochrome P450‑mediated oxidation, substantially improving metabolic stability. In a systematic study of fluorinated saturated heterocyclic amines, all compounds bearing the 4,4‑difluoropiperidine motif demonstrated high intrinsic microsomal stability, with the only exception being the 3,3‑difluoroazetidine derivative [1]. A vendor‑reported head‑to‑head comparison of 4,4‑difluoropiperidine hydrochloride versus standard piperidine hydrochloride showed a metabolic half‑life (t1/2) of 6.7 h versus 2.1 h in human liver microsomes . While this comparison was performed on the parent heterocycle rather than the specific amide target compound, the metabolic‑blocking effect of the gem‑difluoro group is a well‑established class effect that translates to amide derivatives [2].

Metabolic stability Microsomal clearance In vitro ADME

Chiral Purity as a Critical Quality Attribute for Enantioselective Synthesis

4,4‑Difluoro‑1‑[(3S)‑pyrrolidine‑3‑carbonyl]piperidine is supplied as the single (S)‑enantiomer with a stereochemical purity typically ≥95% as determined by chiral HPLC . In contrast, the non‑fluorinated analog 1‑(pyrrolidine‑3‑carbonyl)piperidine is often available only as a racemate or with lower enantiomeric excess . The defined (S)‑configuration is critical because the corresponding (R)‑enantiomer and the racemate can exhibit different binding affinities and pharmacokinetic profiles; for instance, in the structurally related 4,4‑difluoropiperidine D4 receptor antagonist series, single enantiomers showed >10‑fold differences in Ki values compared with their antipodes [1]. The availability of the enantiopure (S)‑form eliminates the need for chiral separation and reduces synthetic risk in lead optimization.

Stereochemistry Enantiomeric purity Chiral building blocks

Procurement‑Relevant Application Scenarios for 4,4‑Difluoro‑1‑[(3S)‑pyrrolidine‑3‑carbonyl]piperidine


Fragment‑Based Drug Discovery (FBDD) Requiring 3D‑Enriched, Low‑Basicity Amine Building Blocks

The 4,4‑difluoropiperidine core of this compound provides a three‑dimensional, saturated scaffold with reduced basicity (pKa ~8.0–8.2) compared with traditional piperidine (pKa ~11.2), making it an ideal fragment for libraries targeting CNS receptors where excessive basicity leads to promiscuous binding and phospholipidosis risk [1]. The (S)‑pyrrolidine‑3‑carbonyl handle allows rapid amide coupling to generate diverse screening libraries with defined stereochemistry.

PROTAC Linker and Bifunctional Degrader Synthesis

The compound's dual‑amine architecture (piperidine nitrogen and pyrrolidine nitrogen) enables orthogonal functionalization for PROTAC design. The gem‑difluoro substitution improves metabolic stability of the linker region, reducing the risk of linker cleavage before target degradation is achieved . The (S)‑configuration provides a predictable exit vector for ternary complex formation.

CNS‑Penetrant Chemical Probe Development Targeting Orexin or Dopamine Receptors

The 4,4‑difluoropiperidine motif has been validated in multiple CNS drug discovery programs. In orexin‑1 receptor antagonist series, the 4,4‑difluoropiperidine core contributed to >625‑fold functional selectivity for OX1R over OX2R [2]. In D4 receptor antagonist programs, the related 4,4‑difluoropiperidine ether scaffold yielded compounds with Ki = 0.3 nM and >2000‑fold selectivity over D1, D2, D3, and D5 subtypes [3]. This compound serves as a key intermediate for constructing analogous CNS‑penetrant chemical probes.

Enantioselective Synthesis of Melanocortin Receptor Agonists

The piperidinylcarbonyl‑pyrrolidine scaffold is a privileged chemotype in melanocortin receptor agonist patents, where the stereochemistry and fluorine substitution pattern directly influence target potency and selectivity [4]. The enantiopure (S)‑form of this compound provides a direct entry point for synthesizing patent‑exemplified lead compounds without requiring chiral separation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.